(S)-ethyl 3-amino-3-(3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)propanoate
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Overview
Description
(S)-ethyl 3-amino-3-(3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)propanoate is a chiral compound featuring a trifluoromethoxy group, which is known for its unique properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, making it a valuable molecule for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-ethyl 3-amino-3-(3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)propanoate typically involves the following steps:
Formation of the biphenyl core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated aromatic compound.
Introduction of the trifluoromethoxy group: The trifluoromethoxy group can be introduced using a trifluoromethylation reagent, such as trifluoromethyl phenyl sulfone, under photoredox catalyst-free conditions.
Amino acid synthesis: The amino acid moiety can be synthesized through a Strecker synthesis, involving the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.
Esterification: The final step involves the esterification of the amino acid with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of (S)-ethyl 3-amino-3-(3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)propanoate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, although it is generally resistant to such transformations due to its electron-withdrawing nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with nucleophiles.
Scientific Research Applications
(S)-ethyl 3-amino-3-(3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)propanoate has several applications in scientific research:
Pharmaceuticals: The compound’s unique properties make it a potential candidate for drug development, particularly for targeting metabolic and neurological disorders.
Agrochemicals: Its stability and lipophilicity make it suitable for use in agrochemical formulations.
Materials Science: The compound can be used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (S)-ethyl 3-amino-3-(3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to cross cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with target proteins, while the biphenyl core provides structural stability and rigidity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-ethyl 3-amino-3-(4’-trifluoromethyl-[1,1’-biphenyl]-4-yl)propanoate: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
(S)-ethyl 3-amino-3-(4’-methoxy-[1,1’-biphenyl]-4-yl)propanoate: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in (S)-ethyl 3-amino-3-(3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)propanoate imparts unique properties such as increased lipophilicity, metabolic stability, and resistance to nucleophilic substitution reactions. These characteristics make it distinct from other similar compounds and enhance its potential for various applications.
Properties
IUPAC Name |
ethyl (3S)-3-amino-3-[4-[3-(trifluoromethoxy)phenyl]phenyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO3/c1-2-24-17(23)11-16(22)13-8-6-12(7-9-13)14-4-3-5-15(10-14)25-18(19,20)21/h3-10,16H,2,11,22H2,1H3/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBKGNFXARQSQA-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C2=CC(=CC=C2)OC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C1=CC=C(C=C1)C2=CC(=CC=C2)OC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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